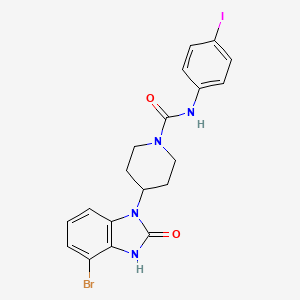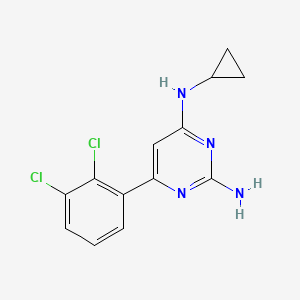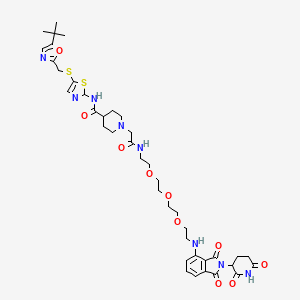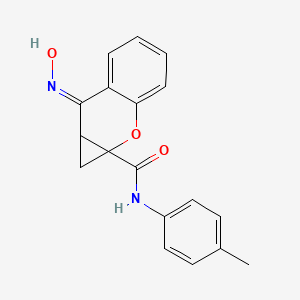
TLR7-Agonist-31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The imidazoquinoline scaffold is then subjected to alkyl substitution at the imidazolemethyne carbon using triazolyl click chemistry.
- Reaction conditions: The reaction is performed in the presence of copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent in a solvent such as dimethyl sulfoxide.
Industrial Production Methods
The industrial production of TLR7-Agonist-31 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions
-
Step 1: Preparation of Imidazoquinoline Scaffold
- The imidazoquinoline scaffold is synthesized by reacting an imidazole derivative with an appropriate aldehyde under acidic conditions.
- Reaction conditions: The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.
化学反应分析
Types of Reactions
TLR7-Agonist-31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions are commonly employed to introduce different substituents on the imidazoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoline derivatives, which are evaluated for their biological activity and specificity towards TLR7 .
科学研究应用
Chemistry
In chemistry, TLR7-Agonist-31 is used as a model compound to study the structure-activity relationship of imidazoquinoline derivatives. Researchers investigate how different substituents on the imidazoquinoline scaffold affect its activity and specificity towards TLR7 .
Biology
In biology, this compound is used to study the activation of antigen-presenting cells and the subsequent immune response. It is also used to investigate the signaling pathways involved in TLR7 activation and the production of cytokines .
Medicine
In medicine, this compound has shown potential as a vaccine adjuvant and in cancer immunotherapy. It enhances the immune response to vaccines by activating antigen-presenting cells and promoting the production of cytokines. In cancer therapy, it is used to stimulate the immune system to recognize and attack tumor cells .
Industry
In the pharmaceutical industry, this compound is used in the development of new immunotherapeutic agents. Its ability to enhance the immune response makes it a valuable tool in the design of vaccines and cancer therapies .
作用机制
TLR7-Agonist-31 exerts its effects by binding to Toll-like receptor 7, which is located on the membrane of endosomes in immune cells such as dendritic cells and macrophages. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). These cytokines enhance the activation and maturation of antigen-presenting cells, leading to a robust adaptive immune response .
相似化合物的比较
Similar Compounds
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: Another TLR7 agonist with similar immunomodulatory properties.
852A: A small molecule TLR7 agonist used in preclinical and clinical investigations
Uniqueness of TLR7-Agonist-31
This compound is unique due to its specific structural modifications that enhance its activity and specificity towards TLR7This makes this compound a valuable tool in the development of new immunotherapeutic agents and vaccine adjuvants .
属性
CAS 编号 |
1229024-57-0 |
|---|---|
分子式 |
C21H22N4 |
分子量 |
330.44 |
IUPAC 名称 |
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23) |
InChI 键 |
CQBDMXYZNLJUFT-UHFFFAOYSA-N |
SMILES |
NC1=NC2=CC=CC=C2C3=C1N=C(CCCC)N3CC4=CC=CC=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TLR7-Agonist-31; TLR7Agonist31; TLR7 Agonist 31; TLR7Agonist-31; TLR7 Agonist-31 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


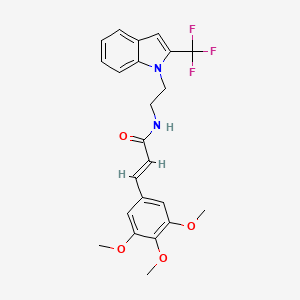
![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)
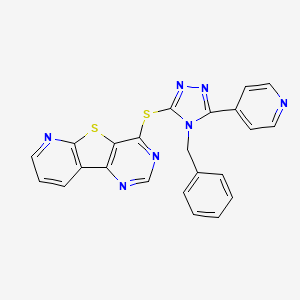
![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)


